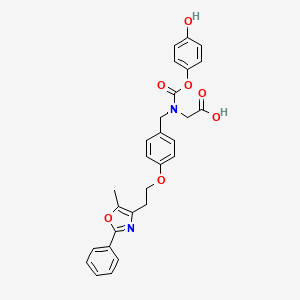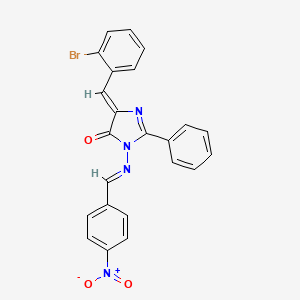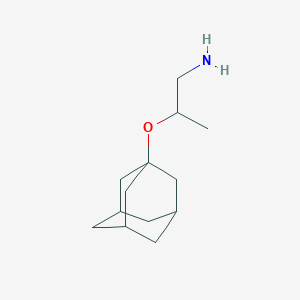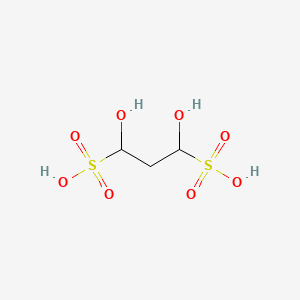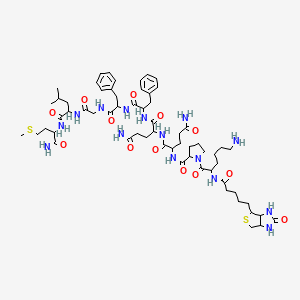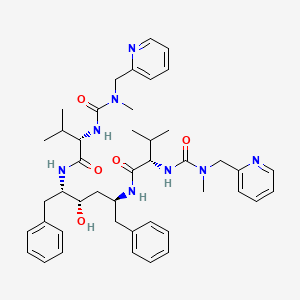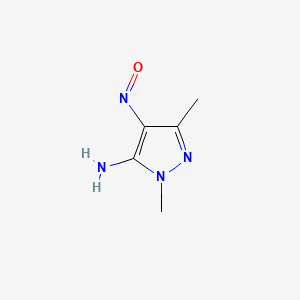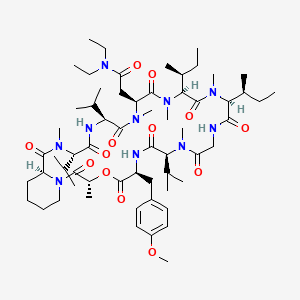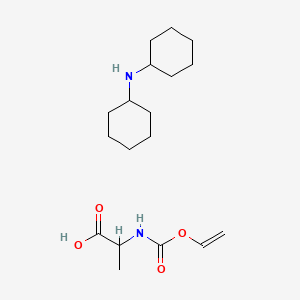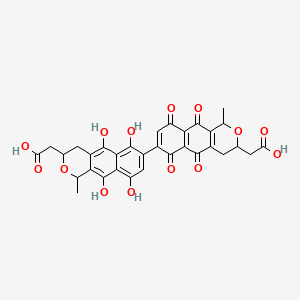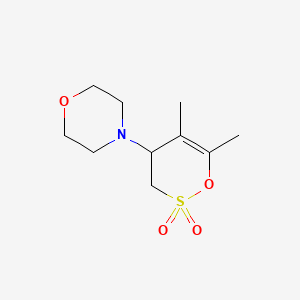
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is a chemical compound with the molecular formula C10H17NO4S. This compound features a morpholine ring attached to a 1,2-oxathiin ring, which is further substituted with dimethyl groups and a dioxido functionality. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine typically involves the reaction of morpholine with a suitable precursor of the 1,2-oxathiin ring. One common method involves the cyclization of a precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiin ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: This compound features a similar oxathiin ring but with different substituents.
4-(5,6-Dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylaniline: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and oxathiin rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73813-10-2 |
|---|---|
Molekularformel |
C10H17NO4S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
5,6-dimethyl-4-morpholin-4-yl-3,4-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C10H17NO4S/c1-8-9(2)15-16(12,13)7-10(8)11-3-5-14-6-4-11/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
VUISNAZBZKLQAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OS(=O)(=O)CC1N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


